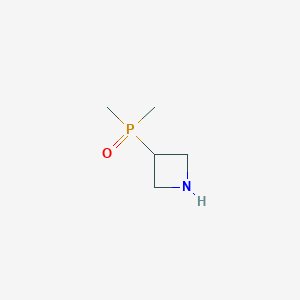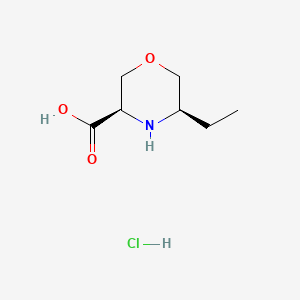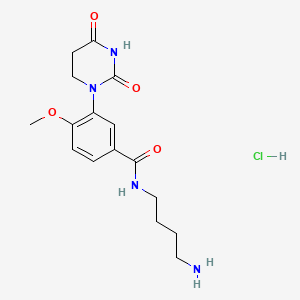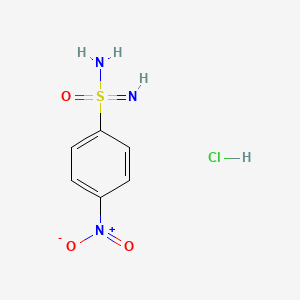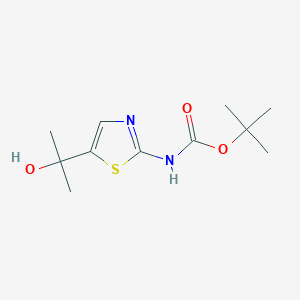
4-(Difluoromethyl)-5-fluoronicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-5-fluoropyridine-3-carboxylic acid: is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity, making such compounds valuable in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid typically involves the introduction of difluoromethyl and fluorine groups into a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by transition metals such as silver or copper .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using bench-stable crystalline reagents like XtalFluor-M®. These reagents offer scalability and stability, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)-5-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups .
Scientific Research Applications
Chemistry: In chemistry, 4-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s ability to interact with biological molecules through hydrogen bonding and other interactions makes it useful in biological research. It is often used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated structure can enhance the pharmacokinetic properties of drugs, making them more effective and stable .
Industry: Industrially, 4-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid is used in the production of agrochemicals, including herbicides and fungicides. Its incorporation into these products can improve their efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, or amine groups, allowing the compound to mimic these functional groups in biological systems . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrazoline
- Difluoromethylated pyrrole
- Difluoromethylated thiophene
Comparison: 4-(Difluoromethyl)-5-fluoropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-11-1-3(7(12)13)5(4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
LDEZRWHBYACLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


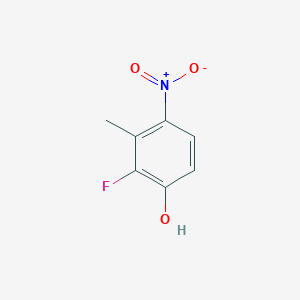

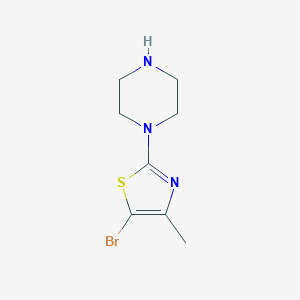
![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
